[(4-Methoxy-2,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(4-Methoxy-2,5-dimethylphenyl)sulfonylamine is an organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a phenyl ring substituted with methoxy and dimethyl groups, and an oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 4-methoxy-2,5-dimethylphenyl. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-Methoxy-2,5-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxolan-2-ylmethylamine moiety may also contribute to the compound’s biological effects by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
(4-Methoxy-2,5-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
- (4-Methoxyphenyl)sulfonylamine
- (2,5-Dimethylphenyl)sulfonylamine
- (4-Methoxy-2,5-dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
1206141-70-9 |
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Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-14(11(2)7-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
InChI Key |
VUOLKBZORQZTMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)C)OC |
Origin of Product |
United States |
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